molecular formula C25H27N5O3 B2704801 1-Methoxypropan-2-yl 2-cyano-2-[3-(4-phenylpiperazin-1-yl)quinoxalin-2-yl]acetate CAS No. 496799-05-4

1-Methoxypropan-2-yl 2-cyano-2-[3-(4-phenylpiperazin-1-yl)quinoxalin-2-yl]acetate

Cat. No.: B2704801
CAS No.: 496799-05-4
M. Wt: 445.523
InChI Key: BNSJADPSPUNZKO-UHFFFAOYSA-N
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Description

1-Methoxypropan-2-yl 2-cyano-2-[3-(4-phenylpiperazin-1-yl)quinoxalin-2-yl]acetate is a useful research compound. Its molecular formula is C25H27N5O3 and its molecular weight is 445.523. The purity is usually 95%.
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Scientific Research Applications

Anti-leishmanial Activity

Quinoxaline derivatives have been synthesized and evaluated for their anti-leishmanial activity. A study highlighted the synthesis of ring-substituted 3-phenyl-1-(1,4-di-N-oxide quinoxalin-2-yl)-2-propen-1-one derivatives, which demonstrated significant in vitro activity against amastigotes of Leishmania amazonensis. The structural analysis indicated the importance of methoxy groups at specific positions for enhanced activity, with one compound being notably more active than toxic in cytotoxicity assessments on macrophages (Burguete et al., 2008).

Chemical Synthesis and Properties

The reactivity of tropone derivatives with o-phenylenediamine has been explored, leading to the formation of cyclohepta[b]quinoxalines. This research elucidated reaction mechanisms and properties of the resulting compounds, contributing to the broader understanding of quinoxaline chemistry and its potential applications in materials science and organic synthesis (Shindo et al., 1989).

Anticonvulsant Properties

Another application is in the development of anticonvulsant agents, where novel quinoxaline derivatives were synthesized and tested for their potential in treating convulsions. The study produced compounds with promising anticonvulsant activities, characterized by their chemical structures and biological evaluations (Alswah et al., 2013).

Synthesis of Derivatives

Research has also focused on the synthesis of quinoxaline derivatives containing benzyl fragments from 3-aryl-2-bromopropanoic acids and their esters. This work contributes to the field of organic chemistry by providing new methods for synthesizing compounds with potential therapeutic applications (Pokhodylo et al., 2021).

Aldose Reductase Inhibitors

Quinoxalin-2(1H)-one derivatives were designed and synthesized as aldose reductase inhibitors, a key target in the management of diabetic complications. Some compounds demonstrated potent inhibitory activity along with antioxidant properties, highlighting the therapeutic potential of quinoxaline derivatives in diabetes management (Qin et al., 2015).

Properties

IUPAC Name

1-methoxypropan-2-yl 2-cyano-2-[3-(4-phenylpiperazin-1-yl)quinoxalin-2-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N5O3/c1-18(17-32-2)33-25(31)20(16-26)23-24(28-22-11-7-6-10-21(22)27-23)30-14-12-29(13-15-30)19-8-4-3-5-9-19/h3-11,18,20H,12-15,17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNSJADPSPUNZKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC)OC(=O)C(C#N)C1=NC2=CC=CC=C2N=C1N3CCN(CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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